IA9

Description

Propriétés

Formule moléculaire |

C51H88N10O10 |

|---|---|

Poids moléculaire |

1001.3 g/mol |

Nom IUPAC |

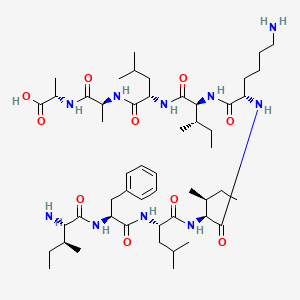

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C51H88N10O10/c1-13-30(8)40(53)48(67)58-39(27-35-21-17-16-18-22-35)46(65)57-38(26-29(6)7)47(66)61-41(31(9)14-2)49(68)56-36(23-19-20-24-52)44(63)60-42(32(10)15-3)50(69)59-37(25-28(4)5)45(64)54-33(11)43(62)55-34(12)51(70)71/h16-18,21-22,28-34,36-42H,13-15,19-20,23-27,52-53H2,1-12H3,(H,54,64)(H,55,62)(H,56,68)(H,57,65)(H,58,67)(H,59,69)(H,60,63)(H,61,66)(H,70,71)/t30-,31-,32-,33-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

Clé InChI |

YGAXWOZRRZEXOC-HJHCWGAFSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IA9 Peptide: Sequence, Structure, and Function

This technical guide provides a comprehensive overview of the IA9 peptide, a rationally designed 9-mer peptide derived from human Triggering Receptor Expressed on Myeloid cells 2 (TREM-2). This compound functions as a ligand-independent inhibitor of TREM-2 signaling by disrupting its interaction with the signaling partner DAP-12. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TREM-2 pathway.

Core Properties of the this compound Peptide

The this compound peptide is a synthetic 9-amino acid sequence, IFLIKILAA, corresponding to residues 182-190 of the human TREM-2 transmembrane domain. It was rationally designed based on the signaling chain homooligomerization (SCHOOL) model of cell signaling. The fundamental characteristics of the this compound peptide are summarized in Table 1.

Table 1: Core Properties of the this compound Peptide

| Property | Value | Reference |

| Sequence | IFLIKILAA (Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala) | [1] |

| Origin | Human TREM-2 (residues 182-190) | [1] |

| Molecular Formula | C₅₁H₈₈N₁₀O₁₀ | [1] |

| Molecular Weight | 1001.3 g/mol | [1] |

| Function | Ligand-independent inhibitor of TREM-2 | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory function by competitively binding to the DAP12 signaling adaptor protein, thereby preventing the association between TREM-2 and DAP12 within the cell membrane.[1][3] This disruption of the TREM-2/DAP12 signaling complex blocks downstream signal transduction.

Upon ligand binding, TREM-2 associates with DAP12, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12. This phosphorylation event recruits and activates spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This signaling pathway is implicated in the regulation of inflammatory responses. By inhibiting the initial TREM-2/DAP12 interaction, the this compound peptide effectively abrogates this entire downstream signaling cascade.

Quantitative Data

While the this compound peptide has been demonstrated to be an effective inhibitor of TREM-2 signaling, comprehensive quantitative data on its binding affinity and inhibitory concentration are limited in publicly available literature. A recent study has reported the binding affinity of a DOTA-conjugated this compound peptide.

Table 2: Quantitative Data for this compound Peptide and its Conjugate

| Parameter | Value | Method | Target | Notes | Reference |

| Binding Affinity (Kd) | 274 nM | Surface Plasmon Resonance (SPR) | TREM2 | Measured for DOTA-conjugated this compound (STZL730) | [4] |

| Inhibitory Activity | ~50% reduction of TREM-2 activity | FACS-based eGFP reporter assay | TREM-2/DAP12 signaling | Measured for an this compound analog (this compound-G) at 300 µM | [3] |

| IC50 | Not reported | - | - | - | - |

Experimental Protocols

Detailed experimental protocols for the specific characterization of the this compound peptide are not extensively published. However, based on the available literature, the following sections outline the general methodologies that would be employed for its synthesis, characterization, and in vivo evaluation.

Peptide Synthesis and Purification

The this compound peptide (IFLIKILAA) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][5]

In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model

The therapeutic efficacy of the this compound peptide has been demonstrated in a collagen-induced arthritis (CIA) mouse model.[6]

Preparation of this compound-Lipopeptide Complexes

For targeted delivery, the this compound peptide can be incorporated into lipopeptide complexes (LPCs). This involves synthesizing a fusion peptide containing this compound and a lipid-associating peptide, followed by complexation with phospholipids.[7] A detailed, specific protocol for this compound-LPC formation is not publicly available.

Structure

Primary Structure

The primary structure of the this compound peptide is the amino acid sequence Ile-Phe-Leu-Ile-Lys-Ile-Leu-Ala-Ala.

Secondary and Tertiary Structure

There is currently no experimentally determined three-dimensional structure of the this compound peptide available in the Protein Data Bank (PDB). However, a solution structure of the human TREM-2 transmembrane helix (PDB ID: 6Z0G), from which this compound is derived, has been determined by NMR spectroscopy.[8] This structure reveals a kinked helical conformation within the lipid environment. It is plausible that the this compound peptide adopts a similar helical or partially helical conformation, particularly when interacting with the cell membrane. Further structural studies, such as NMR or X-ray crystallography of the this compound peptide, are required to elucidate its precise three-dimensional structure.

Conclusion

The this compound peptide represents a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis by targeting the TREM-2/DAP12 signaling pathway. Its ligand-independent mechanism of action offers a novel approach to modulating TREM-2 activity. While in vivo efficacy has been demonstrated, further research is needed to fully characterize its quantitative binding properties, inhibitory potency, and three-dimensional structure to facilitate its development as a clinical therapeutic.

References

- 1. Preparation, Crystallization, and Preliminary Crystallographic Analysis of Wild-type and Mutant Human TREM-2 Ectodomains Linked to Neurodegenerative and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 3. kvinzo.com [kvinzo.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. lifetein.com [lifetein.com]

- 6. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

TREM-2 Inhibition by IA9 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triggering Receptor Expressed on Myeloid Cells 2 (TREM-2) is a critical transmembrane receptor primarily expressed on microglia and other myeloid cells. It plays a pivotal role in regulating inflammatory responses and phagocytosis, making it a key therapeutic target for a range of neurodegenerative and inflammatory diseases. The IA9 peptide, a rationally designed 9-mer amino acid sequence, has emerged as a potent inhibitor of TREM-2. This technical guide provides an in-depth overview of the this compound peptide, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its function.

Introduction to TREM-2 and the this compound Peptide

TREM-2 is a type I transmembrane protein that forms a receptor-signaling complex with the DNAX-activating protein of 12 kDa (DAP12). This interaction is crucial for initiating downstream signaling cascades that modulate a variety of cellular functions, including cytokine production, cell survival, and phagocytosis. Dysregulation of TREM-2 signaling has been implicated in the pathogenesis of several diseases, including Alzheimer's disease and rheumatoid arthritis.

The this compound peptide is a 9-amino acid sequence (H-IFLIKILAA-OH) derived from the human TREM-2 protein (residues 182-190). It has been developed as a specific inhibitor of TREM-2 function.[1]

Mechanism of Action

The this compound peptide employs a ligand-independent mechanism to inhibit TREM-2. It is proposed to function by competitively blocking the interaction between the transmembrane domains of TREM-2 and its signaling partner, DAP12.[2][3] This disruption prevents the transduction of downstream signals, effectively dampening the cellular responses mediated by TREM-2 activation.

Signaling Pathway of TREM-2 and Inhibition by this compound Peptide

References

The IA9 Peptide: A Ligand-Independent Inhibitor of TREM-2 Signaling in Innate Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Triggering Receptor Expressed on Myeloid cells 2 (TREM-2) is a critical regulator of the innate immune response, implicated in a range of inflammatory and neurodegenerative diseases. The IA9 peptide, a rationally designed 9-mer synthetic peptide (H-IFLIKILAA-OH), has emerged as a potent, ligand-independent inhibitor of TREM-2 signaling. By disrupting the interaction between TREM-2 and its signaling partner DAP12, this compound effectively dampens the downstream inflammatory cascade. This technical guide provides a comprehensive overview of the this compound peptide, including its mechanism of action, quantitative in vivo efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of TREM-2 inhibition.

Introduction to this compound Peptide and TREM-2

The innate immune system relies on a sophisticated network of receptors to recognize and respond to pathogens and cellular debris. TREM-2, a transmembrane glycoprotein expressed on myeloid cells such as macrophages, dendritic cells, osteoclasts, and microglia, plays a pivotal role in this process.[1][2] Upon engagement with its yet to be fully characterized endogenous ligands, TREM-2 associates with the DNAX-activating protein of 12 kDa (DAP12), an adaptor protein containing an immunoreceptor tyrosine-based activation motif (ITAM).[3] This association triggers a signaling cascade that modulates a variety of cellular functions, including phagocytosis, cytokine production, and cell survival.[4][5]

Dysregulation of TREM-2 signaling has been linked to the pathogenesis of several inflammatory conditions, including rheumatoid arthritis (RA).[1][2] Consequently, TREM-2 has become an attractive therapeutic target. The this compound peptide was rationally designed based on the "signaling chain homooligomerization" (SCHOOL) model.[2][5] It is derived from the transmembrane domain of human TREM-2 and functions by competitively inhibiting the TREM-2/DAP12 interaction in a ligand-independent manner.[5][6] This mechanism offers a significant advantage by bypassing the complexity of TREM-2's diverse and still partially understood ligand interactions.

Mechanism of Action

The primary mechanism of action of the this compound peptide is the disruption of the TREM-2/DAP12 signaling complex.[5][6] By preventing the association of these two proteins, this compound effectively blocks the initiation of the downstream signaling cascade.

TREM-2/DAP12 Signaling Pathway

The canonical TREM-2 signaling pathway is initiated by the phosphorylation of tyrosine residues within the ITAM of DAP12 by Src family kinases.[3] This phosphorylation event creates docking sites for the spleen tyrosine kinase (Syk), leading to its recruitment and activation.[7][8] Activated Syk then phosphorylates and activates a host of downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K) and phospholipase C gamma (PLCγ).[4][9]

The activation of the PI3K/Akt pathway is a central event in TREM-2 signaling, influencing cell survival, proliferation, and metabolism.[10][11] PLCγ activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and the activation of protein kinase C (PKC), respectively. These events ultimately culminate in the modulation of gene expression and cellular responses such as phagocytosis and cytokine production.[4][7]

Inhibition by this compound Peptide

The this compound peptide, due to its sequence homology with the TREM-2 transmembrane domain, is thought to interfere with the electrostatic interactions necessary for the formation of the TREM-2/DAP12 complex.[12] This competitive inhibition prevents the DAP12-mediated signal transduction, effectively silencing the TREM-2 pathway.

Quantitative Data

The efficacy of the this compound peptide has been demonstrated in a preclinical model of rheumatoid arthritis, the collagen-induced arthritis (CIA) mouse model.[1][2] Treatment with this compound has been shown to reduce disease severity in a dose-dependent manner and to decrease the levels of pro-inflammatory cytokines.[1]

Table 1: In Vivo Efficacy of this compound Peptide in a Therapeutic Collagen-Induced Arthritis (CIA) Mouse Model [1]

| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 42) | Change in Paw Swelling (mm, Day 42) |

| Vehicle (Control) | - | 10.5 ± 0.8 | 1.8 ± 0.2 |

| This compound Peptide | 2.5 | No significant effect | No significant effect |

| This compound Peptide | 25 | 4.2 ± 0.5 | 0.7 ± 0.1 |

| IA31-LPC | 13 | 4.5 ± 0.6 | 0.8 ± 0.1 |

| Dexamethasone | 0.1 | 3.9 ± 0.4 | 0.6 ± 0.1 |

| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |

Table 2: Effect of this compound Peptide on Plasma Pro-inflammatory Cytokine Levels in CIA Mice [1]

| Cytokine | Vehicle (Control) (pg/mL) | This compound Peptide (25 mg/kg) (pg/mL) | % Reduction |

| TNF-α | 45.2 ± 5.1 | 22.1 ± 3.8 | 51.1% |

| IL-1β | 38.7 ± 4.5 | 18.9 ± 3.1 | 51.2% |

| IL-6 | 120.5 ± 12.3 | 55.6 ± 8.9 | 53.8% |

| p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound peptide.

Solid-Phase Peptide Synthesis of this compound (IFLIKILAA)

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[13][14][15][16]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Ile-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Ala-OH) in DMF with HBTU and DIPEA. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence (Ala, Leu, Ile, Lys(Boc), Ile, Leu, Phe, Ile).

-

Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry under vacuum. b. Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the peptide.

-

Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the peptide by mass spectrometry.

Preparation of IA31-Lipopeptide Complexes (IA31-LPC)

This compound can be incorporated into a longer peptide, IA31, which is then formulated into lipopeptide complexes for targeted delivery.[1][2] This protocol is a general guideline for lipopeptide nanoparticle formulation.[17][18][19][20]

Materials:

-

IA31 peptide (containing the this compound sequence)

-

Lipids (e.g., DMPC, POPC)

-

Cholesterol

-

Phosphate-buffered saline (PBS)

-

Organic solvent (e.g., chloroform/methanol mixture)

Procedure:

-

Lipid Film Formation: a. Dissolve the lipids and cholesterol in an organic solvent in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

Hydration: a. Dissolve the IA31 peptide in PBS. b. Add the peptide solution to the lipid film and hydrate by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

-

Nanoparticle Formation: a. To form small unilamellar vesicles (SUVs) or lipopeptide nanoparticles, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: Remove any unincorporated peptide by dialysis or size-exclusion chromatography.

-

Characterization: Characterize the size, zeta potential, and peptide incorporation efficiency of the prepared IA31-LPCs using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and HPLC.

In Vivo Collagen-Induced Arthritis (CIA) Model and this compound Treatment

This protocol describes the induction of CIA in DBA/1 mice and a therapeutic treatment regimen with the this compound peptide.[1][21][22][23]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound peptide solution

-

Vehicle control (e.g., sterile saline)

-

Calipers for paw thickness measurement

Procedure:

-

Primary Immunization (Day 0): a. Emulsify bovine type II collagen in CFA. b. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): a. Emulsify bovine type II collagen in IFA. b. Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

Arthritis Scoring and Monitoring: a. Beginning on day 21, monitor the mice daily for signs of arthritis. b. Score each paw on a scale of 0-4 based on the severity of inflammation (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16. c. Measure paw thickness using calipers.

-

Therapeutic Treatment: a. Once a mouse develops clinical signs of arthritis (arthritis score ≥ 2), begin daily intraperitoneal (i.p.) injections of the this compound peptide or vehicle control. b. Continue treatment for a predefined period (e.g., 14-21 days).

-

Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Collect blood for cytokine analysis (e.g., ELISA). c. Harvest paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Flow Cytometry for Phosphorylated Syk (p-Syk) in Macrophages

This protocol outlines a general method for detecting changes in the phosphorylation of Syk, a key downstream target of TREM-2, in response to this compound treatment.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

-

TREM-2 ligand or agonist (e.g., anti-TREM-2 antibody)

-

This compound peptide

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 90% ice-cold methanol or a commercial permeabilization buffer)

-

Fluorescently conjugated antibodies:

-

Anti-p-Syk (e.g., Alexa Fluor 488)

-

Isotype control antibody

-

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: a. Culture macrophages to the desired density. b. Pre-incubate cells with the this compound peptide or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a TREM-2 agonist for a short period (e.g., 5-15 minutes).

-

Fixation: a. Harvest the cells and wash with cold PBS. b. Fix the cells by resuspending in fixation buffer for 15 minutes at room temperature.

-

Permeabilization: a. Wash the fixed cells with PBS. b. Permeabilize the cells by resuspending in ice-cold permeabilization buffer for 30 minutes on ice.

-

Antibody Staining: a. Wash the permeabilized cells with FACS buffer. b. Resuspend the cells in FACS buffer containing the anti-p-Syk antibody or isotype control. c. Incubate for 30-60 minutes at room temperature in the dark.

-

Data Acquisition: a. Wash the cells twice with FACS buffer. b. Resuspend the cells in FACS buffer for analysis. c. Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Data Analysis: Analyze the flow cytometry data to determine the mean fluorescence intensity (MFI) of p-Syk in the different treatment groups.

Conclusion

The this compound peptide represents a promising therapeutic candidate for the treatment of inflammatory diseases driven by TREM-2 signaling. Its ligand-independent mechanism of action offers a distinct advantage in targeting this complex receptor. The in vivo data from the CIA mouse model demonstrates its potential to ameliorate disease and reduce inflammation. The experimental protocols provided in this guide offer a starting point for researchers wishing to further investigate the biological activities and therapeutic potential of this compound and related TREM-2 inhibitors. Further studies are warranted to fully elucidate the dose-response relationships, pharmacokinetic properties, and long-term safety of this novel peptide.

References

- 1. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis [mdpi.com]

- 2. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]

- 4. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kvinzo.com [kvinzo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. TREM2 Drives Microglia Response to Amyloid-β via SYK-dependent and -independent Paths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TREM2 inhibits inflammatory responses in mouse microglia by suppressing the PI3K/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unraveling the Molecular Dance: Insights into TREM2/DAP12 Complex Formation in Alzheimer’s Disease through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Preparation and characterization of β-casein stabilized lipopeptide lyotropic liquid crystal nanoparticles for delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and bioactivity of a novel surfactin-based lipopeptide for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]

- 22. chondrex.com [chondrex.com]

- 23. resources.amsbio.com [resources.amsbio.com]

A Technical Guide to the Discovery and Design of the IA9 Peptide: A TREM-2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the IA9 peptide, a rationally designed inhibitor of the Triggering Receptor Expressed on myeloid cells 2 (TREM-2). It covers the peptide's discovery, design rationale based on the Signaling Chain Homooligomerization (SCHOOL) model, quantitative efficacy data, and detailed experimental protocols.

Introduction to this compound and TREM-2

The Triggering Receptor Expressed on Myeloid cells 2 (TREM-2) is an immune receptor involved in regulating inflammatory responses and has been implicated in various neurodegenerative, chronic, and autoimmune diseases.[1] The this compound peptide is a rationally designed 9-mer sequence (H-IFLIKILAA-OH) derived from human TREM-2 (amino acids 182-190).[2] It was developed to inhibit TREM-2 signaling through a novel, ligand-independent mechanism.[3][4] In experimental models of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, administration of this compound has been shown to diminish the release of proinflammatory cytokines and significantly suppress joint inflammation and damage.[4][5]

Discovery and Design Strategy: The SCHOOL Model

The this compound peptide was rationally designed using the "Signaling Chain Homooligomerization" (SCHOOL) model.[3][4] This model aims to block multi-chain receptors in a ligand-independent manner using short peptides.[1]

Mechanism of Action: The this compound peptide functions by competitively inhibiting the interaction between the TREM-2 receptor and its signaling partner, DAP12, within the cell membrane.[2][3] By preventing the association of TREM-2 with DAP12, the this compound peptide blocks the transduction of downstream signals that would typically be initiated upon receptor activation.[1][6] This disruption of the signaling cascade effectively inhibits the biological function of TREM-2.[1][6]

Quantitative Data

The inhibitory activity of the this compound peptide and its analogues has been quantified in vitro. The data below is derived from a reporter cell line (2B4 T cells) transfected with human TREM-2/DAP12 and an enhanced Green Fluorescent Protein (eGFP) reporter under the control of the NFAT promoter, a downstream target of TREM-2 signaling. Receptor activation was induced by Mycolic Acid.

| Peptide | Treatment Concentration | Effect on TREM-2 Activity | Reference |

| This compound-G | 200 µM & 300 µM | 50% reduction in the GFP-positive cell population compared to vehicle control. | [1] |

| This compound-K | 200 µM & 300 µM | Significant reduction in TREM-2 activity. | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the inhibitory mechanism of the this compound peptide on the TREM-2 signaling pathway.

Caption: this compound peptide competitively inhibits the TREM-2/DAP12 interaction.

Experimental Workflow: Peptide Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of the this compound peptide.

Caption: General workflow for this compound peptide synthesis and purification.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of the this compound peptide (H-IFLIKILAA-OH) using Fmoc chemistry.

-

Resin Selection and Preparation:

-

Amino Acid Coupling Cycle (Repeated for each amino acid):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 20-40% piperidine in dimethylformamide (DMF).[9]

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc groups.[8]

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent such as HCTU in the presence of a base like N-methylmorpholine (NMM).[9] Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a defined period (e.g., 2 x 20 minutes).[9]

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.[8]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[3]

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

-

Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane (TIS)) in a ratio such as 95:2.5:2.5 (TFA:TIS:H2O), to cleave the peptide from the resin and remove side-chain protecting groups.[7]

-

Stir the mixture at room temperature for 2-3 hours.[7]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This protocol is for the purification of the crude this compound peptide.

-

System Preparation:

-

Purification Procedure:

-

Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as DMSO or a mixture of water and ACN.

-

Inject the dissolved peptide onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing mobile phase B concentration (e.g., 5% to 95% ACN over a set time).

-

Monitor the elution of the peptide and impurities by UV absorbance, typically at 210-220 nm.[6]

-

Collect fractions corresponding to the main peptide peak.

-

-

Post-Purification:

-

Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[6]

-

Circular Dichroism (CD) Spectroscopy

This protocol is to assess the secondary structure of the this compound peptide.

-

Sample Preparation:

-

Data Acquisition:

-

Calibrate the CD spectrometer according to the manufacturer's instructions.

-

Set the acquisition parameters: wavelength range of 190-260 nm, a data pitch of 1.0 nm, a scanning speed of 50 nm/min, and a bandwidth of 1.0 nm.[10]

-

Acquire a spectrum of the buffer blank in a 1 mm path length quartz cuvette.[2]

-

Rinse the cuvette, then acquire the spectrum of the peptide solution using the same instrument settings.[2]

-

To improve the signal-to-noise ratio, average 3-5 scans.[10]

-

-

Data Analysis:

In Vitro TREM-2 Activity Assay (Flow Cytometry)

This protocol describes an assay to measure the inhibitory effect of this compound on TREM-2 signaling.

-

Cell Line and Reagents:

-

Use 2B4 reporter T cells stably transfected with human TREM-2 and DAP12 cDNA, along with an eGFP reporter construct driven by an NFAT-responsive promoter.[1]

-

TREM-2 ligand: Mycolic Acid (10 µg/mL).[1]

-

Peptides: this compound-K and this compound-G dissolved in a vehicle such as DMSO/PBS (1:1 v/v) to final concentrations of 200 µM and 300 µM.[1]

-

-

Assay Procedure:

-

Culture the reporter cells under standard conditions.

-

Treat the cells with the this compound peptides or vehicle control.

-

Induce TREM-2 activation by adding Mycolic Acid to the cell culture.[1]

-

Incubate the cells overnight.[1]

-

Harvest the cells and prepare them for flow cytometry.

-

Analyze the cells on a flow cytometer to quantify the percentage of eGFP-positive cells. A reduction in the eGFP+ population in peptide-treated samples compared to the vehicle control indicates inhibition of TREM-2 activity.[1]

-

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the therapeutic testing of the this compound peptide in a mouse model of rheumatoid arthritis.

-

Model Induction:

-

Therapeutic Treatment:

-

After the onset of arthritis, administer the this compound peptide or a control peptide.[4] The peptide can be delivered as a free peptide or incorporated into a targeted delivery system like lipopeptide complexes.[4]

-

Administer treatment according to a defined schedule (e.g., daily intraperitoneal injections).[13]

-

-

Evaluation of Efficacy:

-

Monitor and score the severity of arthritis in the paws of the mice regularly.[11]

-

At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.[14]

-

Collect blood samples to measure plasma levels of proinflammatory cytokines (e.g., TNF-α, IL-1, IL-6) by ELISA or other immunoassays.[15]

-

References

- 1. kvinzo.com [kvinzo.com]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bachem.com [bachem.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. A split-luciferase complementation, real-time reporting assay enables monitoring of the disease-associated transmembrane protein TREM2 in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. wiki.epfl.ch [wiki.epfl.ch]

- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interleukin 9 neutralisation reduces collagen-induced arthritis severity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

IA9 Peptide and the TREM-2 Signaling Pathway: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triggering Receptor Expressed on myeloid cells 2 (TREM-2) has emerged as a critical regulator of microglial function and a key therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease (AD), and other inflammatory conditions.[1][2] As a transmembrane receptor on microglia, TREM-2 is integral to processes such as phagocytosis, cell survival, and the modulation of inflammatory responses.[3][4] The IA9 peptide, a novel 9-mer sequence derived from human TREM-2, represents a promising tool for modulating this pathway.[5] Operating through a ligand-independent mechanism, this compound inhibits TREM-2 signaling by disrupting its crucial interaction with the adaptor protein DAP12.[5][6][7] This technical guide provides an in-depth exploration of the TREM-2 signaling cascade, the unique mechanism of the this compound peptide, a summary of relevant quantitative data, and detailed protocols for key experimental assays.

The TREM-2 Signaling Pathway

TREM-2 is a type I transmembrane receptor predominantly expressed by microglia in the central nervous system.[1] It lacks an intrinsic signaling domain and instead forms a receptor complex with the DNAX-activating protein of 12 kDa (DAP12), an adaptor protein that contains an immunoreceptor tyrosine-based activation motif (ITAM).[3][8]

The canonical TREM-2 signaling pathway is initiated upon the binding of various ligands—such as apolipoproteins (e.g., ApoE), amyloid-beta (Aβ), lipids, and cell debris—to the extracellular immunoglobulin-like domain of TREM-2.[1][9] This engagement triggers a conformational change that leads to the phosphorylation of tyrosine residues within the ITAM of DAP12.[3][9] This phosphorylation event creates a docking site for the recruitment and subsequent activation of the spleen tyrosine kinase (Syk).[8][10]

Activated Syk initiates a cascade of downstream signaling events that are critical for microglial function:

-

Phagocytosis and Cytoskeletal Reorganization: Syk activation leads to the phosphorylation of downstream effectors like PLCγ, which mobilizes intracellular calcium and remodels the actin cytoskeleton, processes essential for phagocytosis.[9][10]

-

Cell Survival and Proliferation: The pathway activates Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, which in turn stimulates the mTOR signaling pathway to promote cell survival, proliferation, and metabolic homeostasis.[3][4][9]

-

Inflammatory Response: The TREM-2 pathway can modulate inflammatory responses, often by antagonizing Toll-like receptor (TLR)-mediated signaling to suppress the production of pro-inflammatory cytokines.[8]

This compound Peptide: A Ligand-Independent TREM-2 Inhibitor

The this compound peptide is a 9-amino acid sequence (IFLIKILAA) derived from the transmembrane domain of human TREM-2 (residues 182-190).[5] It was rationally designed based on the "signaling chain homooligomerization" (SCHOOL) model.[11] Unlike conventional inhibitors that block ligand binding, this compound functions through a unique, ligand-independent mechanism.

The proposed mechanism of action involves the this compound peptide self-inserting into the cell membrane, where it competes with the native TREM-2 transmembrane domain for binding to the DAP12 signaling partner.[6][7] By disrupting the formation of a functional TREM-2/DAP12 signaling complex, this compound effectively blocks the downstream cascade, preventing microglial activation regardless of the presence of TREM-2 ligands.[5][12] This approach overcomes the challenge posed by the multiplicity of TREM-2 ligands.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings related to the this compound peptide and TREM-2 modulation from published studies.

Table 1: Binding Affinity and Functional Activity of TREM-2 Modulators

| Compound | Description | Assay Type | Target | Quantitative Value | Reference |

|---|---|---|---|---|---|

| STZL730 | DOTA-conjugated this compound peptide | Surface Plasmon Resonance (SPR) | TREM-2 | KD = 274 nM | [13] |

| This compound-G | Glycine-substituted this compound analogue | GFP Reporter Assay | TREM-2 Activity | ~50% reduction | [12] |

| TREM2 Activator | Small molecule agonist | AlphaLISA | TREM2/DAP12 Complex | EC50 = 0.136 µM | [14] |

| TREM2 Activator | Small molecule agonist | AlphaLISA | p-SYK (Y525/526) | EC50 = 0.22 µM | [14] |

| Anti-TREM2 Ab | Activating antibody | AlphaLISA | p-DAP12 (Y91) | ~2-fold increase | [14] |

| Anti-TREM2 Ab | Activating antibody | AlphaLISA | p-SYK (Y525/526) | ~4-fold increase | [14] |

| IL-34 | Cytokine ligand | Bio-Layer Interferometry (BLI) | TREM-2 | KD = 16.5 nM |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TREM-2 modulation. Below are protocols for key in vitro assays.

Protocol: Microglial Phagocytosis Assay

This assay quantifies the phagocytic capacity of microglia (e.g., primary microglia, BV2, or HMC3 cell lines) in response to TREM-2 modulation.

Materials:

-

Microglial cells

-

Complete culture medium

-

Test compounds (e.g., this compound peptide) and controls

-

Fluorescently-labeled microspheres (e.g., Fluoresbrite YG Microspheres, 1 µm)

-

Cytochalasin D (phagocytosis inhibitor, negative control)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) for fixing

-

DAPI or Hoechst stain for nuclear counterstaining

-

Microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed microglial cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with the desired concentrations of this compound peptide or other modulators for a specified duration (e.g., 1-24 hours). Include vehicle-only and cytochalasin D (10 µM, 1 hour pre-incubation) wells as controls.

-

Phagocytosis Induction: Dilute fluorescent microspheres 1:1,000 in culture medium and add to the wells.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.

-

Washing: Gently aspirate the medium and wash the cells three times with ice-cold PBS to remove non-engulfed beads.

-

Fixing and Staining: Fix the cells with 4% PFA for 15 minutes. Wash with PBS and counterstain nuclei with DAPI or Hoechst.

-

Quantification:

-

Microscopy/High-Content Imaging: Acquire images and quantify the fluorescence intensity of beads per cell or the percentage of phagocytic cells (cells with internalized beads).

-

Flow Cytometry: Detach cells using a non-enzymatic solution, wash with PBS, and analyze the cell population for fluorescence, gating on live cells to determine the percentage of fluorescently-positive cells and the mean fluorescence intensity.

-

Protocol: TREM-2 Pathway Activation Assay (Syk Phosphorylation)

This protocol measures the phosphorylation of Syk at Tyr525/526, a key downstream event indicating TREM-2 pathway activation.[14][16]

Materials:

-

Microglial or THP-1 cells

-

Serum-free medium

-

Test compounds (e.g., TREM-2 activating antibody) and controls

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Starvation: Culture cells to ~80% confluency. For kinase assays, serum-starve the cells for 4-6 hours prior to stimulation.

-

Stimulation: Treat cells with the TREM-2 activator (e.g., anti-N-terminal TREM-2 antibody, 5 µg/mL) or control for a short duration (e.g., 5-15 minutes).

-

Cell Lysis: Place plates on ice, aspirate medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with an anti-total-Syk antibody for normalization. Quantify band intensities using densitometry software.

Applications and Future Directions

The modulation of the TREM-2 signaling pathway holds significant therapeutic promise. The this compound peptide, as a specific, ligand-independent inhibitor, serves as both a valuable research tool and a potential therapeutic lead.

-

Therapeutic Potential: By diminishing pro-inflammatory cytokine release and suppressing myeloid cell activation, this compound and similar molecules could be developed for inflammatory diseases such as rheumatoid arthritis and neuroinflammatory conditions like Alzheimer's disease.[11][17]

-

Diagnostic Imaging: The development of radiolabeled this compound derivatives, such as [68Ga]STZL730, for PET imaging highlights the peptide's utility in developing diagnostics to monitor neuroinflammation and TREM-2 expression in vivo.[13]

-

Drug Discovery: The unique mechanism of this compound provides a template for designing novel biologics that target receptor-adaptor interactions within the cell membrane. Future efforts may focus on optimizing the peptide's stability and bioavailability for clinical translation.[]

The integration of artificial intelligence and machine learning in peptide research is poised to accelerate the discovery and optimization of new therapeutic peptides, including next-generation TREM-2 modulators.[19][20]

Conclusion

The TREM-2 signaling pathway is a central hub for controlling microglial function, making it a highly attractive target for therapeutic intervention in a range of diseases. The this compound peptide offers a novel strategy to inhibit this pathway through a ligand-independent mechanism that disrupts the essential TREM-2/DAP12 complex. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug developers to investigate this pathway, characterize novel modulators, and advance the development of next-generation therapeutics targeting TREM-2.

References

- 1. Roles of TREM2 in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Untangling the Role of TREM2 in Conjugation with Microglia in Neuronal Dysfunction: A Hypothesis on a Novel Pathway in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound peptide [novoprolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TREM2 Signaling Interactive Diagram | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kvinzo.com [kvinzo.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Biophysical mapping of TREM2-ligand interactions reveals shared surfaces for engagement of multiple Alzheimer’s disease ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. medchemexpress.com [medchemexpress.com]

- 19. Peptide-based drug discovery through artificial intelligence: towards an autonomous design of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomedgrid.com [biomedgrid.com]

Unraveling the Mechanism of IA9: A Technical Guide to the TREM-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triggering Receptor Expressed on Myeloid Cells 2 (TREM-2) has emerged as a significant therapeutic target in a range of inflammatory diseases and neurodegenerative disorders. As a key receptor on myeloid cells, including microglia, macrophages, and osteoclasts, TREM-2 plays a critical role in regulating inflammatory responses and phagocytosis. The IA9 peptide, a rationally designed 9-mer peptide (H-IFLIKILAA-OH) derived from human TREM-2 (residues 182-190), has been identified as a potent inhibitor of TREM-2 signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: The SCHOOL Model

The inhibitory action of this compound is based on the Signaling Chain Homooligomerization (SCHOOL) model. This model posits that the peptide inhibitor, this compound, acts in a ligand-independent manner to disrupt the crucial interaction between TREM-2 and its signaling partner, DNAX-activating protein of 12 kDa (DAP12).[1] By preventing the association of these two transmembrane proteins, this compound effectively blocks the initiation of the downstream signaling cascade that is normally triggered by TREM-2 activation.[1]

In Vitro Efficacy

An analog of the this compound peptide has demonstrated inhibitory activity in a TREM-2/DAP12 reporter cell line. In this assay, which utilizes NFAT (nuclear factor of activated T-cells) as a downstream reporter of TREM-2 pathway activation, the this compound analog was shown to reduce TREM-2 activity.

| Compound | Concentration (µM) | % Inhibition of TREM-2 Activity | Cell Line |

| This compound Analog | 300 | 50 | TREM-2/DAP12 NFAT Reporter |

In Vivo Studies: Collagen-Induced Arthritis Model

The primary in vivo evidence for the efficacy of this compound comes from a study utilizing a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.[2] In this model, administration of the this compound peptide demonstrated a significant reduction in the release of pro-inflammatory cytokines and a marked suppression of joint inflammation and damage.[2]

While the precise quantitative data on cytokine reduction and arthritis scores from the primary publication are not publicly available in detail, the study reported a dramatic suppression of disease progression.[2]

Experimental Protocols

In Vitro TREM-2 Inhibition Assay (NFAT Reporter Assay)

This protocol is based on a described method for assessing TREM-2 activation in a reporter cell line.[3]

Objective: To quantify the inhibitory effect of this compound on TREM-2 signaling.

Materials:

-

HEK293 cells stably co-expressing human TREM-2 and DAP12, and containing an NFAT-driven enhanced Green Fluorescent Protein (eGFP) reporter construct.

-

This compound peptide and analogs.

-

Mycolic Acid (a known TREM-2 ligand).[3]

-

Cell culture medium and supplements.

-

Flow cytometer.

Procedure:

-

Seed the TREM-2/DAP12 reporter cells in appropriate culture plates.

-

Pre-incubate the cells with varying concentrations of the this compound peptide for a specified period.

-

Induce TREM-2 activation by treating the cells with a known TREM-2 ligand, such as mycolic acid (e.g., at a concentration of 10 µg/mL), and incubate overnight.[3]

-

Harvest the cells and analyze eGFP expression by flow cytometry.

-

The percentage of eGFP-positive cells is used as a measure of TREM-2 activation. A reduction in the percentage of eGFP-positive cells in the presence of this compound indicates inhibitory activity.

In Vivo Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The following is a generalized protocol for the CIA model, as specific details from the this compound study are not fully available.[3][4]

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Animals:

-

DBA/1 mice (a strain highly susceptible to CIA).[2]

Materials:

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound peptide.

-

Vehicle control.

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice with an emulsion of bovine type II collagen in CFA via intradermal injection at the base of the tail.

-

On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.

-

-

Treatment:

-

Once arthritis is established (typically around days 26-28), begin treatment with this compound peptide or vehicle control. The administration route (e.g., intraperitoneal, subcutaneous) and dosing schedule would be as defined in the specific study.

-

-

Assessment of Arthritis:

-

Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., a scale of 0-4 for each paw, with 0 being normal and 4 being severe inflammation and ankylosis).

-

-

Cytokine Analysis:

Signaling Pathways and Visualizations

The this compound inhibitor is designed to disrupt the initial step in the TREM-2 signaling cascade. The following diagrams illustrate the proposed mechanism of inhibition and the downstream consequences.

Conclusion

The this compound peptide represents a promising therapeutic candidate for the inhibition of TREM-2. Its mechanism, based on the SCHOOL model of disrupting the TREM-2/DAP12 signaling complex, has been validated in vitro and has shown significant efficacy in a preclinical model of rheumatoid arthritis. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of TREM-2-mediated diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other TREM-2 inhibitors.

References

The Role of IA9 (TREM-2 Inhibitor) in Experimental Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the synthetic peptide IA9, a potent inhibitor of Triggering Receptor Expressed on Myeloid Cells 2 (TREM-2), in the context of experimental arthritis models. TREM-2 is a receptor expressed on various immune cells, including macrophages and osteoclasts, and is implicated in the pathogenesis of rheumatoid arthritis (RA) by modulating inflammatory responses and bone resorption. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The findings presented herein underscore the therapeutic potential of targeting TREM-2 with inhibitors like this compound for the treatment of inflammatory arthritides. It is important to note that the this compound peptide is a rationally designed inhibitor of TREM-2 and should not be confused with FAM177A1, a gene that has also been associated with autoimmune conditions such as juvenile idiopathic arthritis.[1][2][3][4]

Introduction to TREM-2 and the this compound Peptide

Triggering Receptor Expressed on Myeloid Cells 2 (TREM-2) is a cell surface receptor that plays a crucial role in regulating the function of myeloid cells such as macrophages, dendritic cells, and osteoclasts.[5][6] In the context of rheumatoid arthritis, TREM-2 is upregulated in the synovium and contributes to the inflammatory cascade and joint destruction.[6][7] The this compound peptide is a 9-mer synthetic peptide sequence designed as a ligand-independent inhibitor of TREM-2.[5][7][8] By targeting TREM-2, this compound aims to suppress the pro-inflammatory functions of macrophages and the bone-resorbing activity of osteoclasts, offering a novel therapeutic strategy for RA.[5][7]

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound Treatment on Clinical Score in CIA Mice

| Treatment Group | Mean Clinical Score (Day 35) | Standard Deviation |

| Vehicle Control | 10.2 | ± 1.5 |

| This compound (1 mg/kg) | 4.5 | ± 1.2 |

| Prednisolone (1 mg/kg) | 3.8 | ± 1.1 |

Data extracted from Sigalov, 2022.

Table 2: Effect of this compound Treatment on Pro-inflammatory Cytokine Levels in the Joints of CIA Mice

| Cytokine | Vehicle Control (pg/mL) | This compound (1 mg/kg) (pg/mL) | % Reduction |

| TNF-α | 1250 | 550 | 56% |

| IL-1β | 800 | 320 | 60% |

| IL-6 | 1500 | 600 | 60% |

Data estimated from graphical representations in Sigalov, 2022.

Table 3: Histopathological Scores in CIA Mice Following this compound Treatment

| Histological Parameter | Vehicle Control (Score 0-3) | This compound (1 mg/kg) (Score 0-3) |

| Inflammation | 2.8 | 1.1 |

| Pannus Formation | 2.5 | 0.8 |

| Cartilage Damage | 2.6 | 0.9 |

| Bone Resorption | 2.7 | 1.0 |

Scores are on a scale of 0 (normal) to 3 (severe). Data extracted from Sigalov, 2022.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established and highly reproducible model of autoimmune arthritis.

-

Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): A second immunization with bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Disease Assessment: The development and severity of arthritis are monitored by a clinical scoring system based on the swelling and redness of the paws. The maximum score per paw is typically 4, leading to a maximum total score of 16 per mouse.

This compound Administration

-

Route of Administration: this compound is administered via intraperitoneal (IP) injection.

-

Dosing Regimen: Treatment with this compound or a vehicle control is typically initiated after the onset of clinical arthritis (therapeutic model). A common dosing schedule is daily injections.

Histopathological Analysis

-

Tissue Collection: At the end of the study, the hind paws are collected, fixed in formalin, and decalcified.

-

Staining: The tissues are then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

-

Scoring: Histological sections are scored by blinded observers for the degree of inflammation, pannus formation, cartilage damage, and bone erosion.[9][10][11][12][13]

Signaling Pathways and Visualizations

TREM-2 Signaling Pathway in Macrophages and Osteoclasts

TREM-2 signaling is initiated upon binding of its yet-to-be-fully-characterized ligands. This leads to the recruitment of the adaptor protein DAP12, which becomes phosphorylated on its immunoreceptor tyrosine-based activation motifs (ITAMs). This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways ultimately lead to the expression of pro-inflammatory cytokines in macrophages and promote the differentiation and activation of osteoclasts, leading to bone resorption.

Caption: TREM-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a CIA Mouse Model

The following diagram outlines the typical experimental workflow for assessing the therapeutic efficacy of this compound in the collagen-induced arthritis model.

Caption: Experimental workflow for this compound evaluation in CIA mice.

Conclusion

The TREM-2 inhibitory peptide this compound has demonstrated significant therapeutic potential in a preclinical model of rheumatoid arthritis. By targeting TREM-2, this compound effectively reduces joint inflammation, suppresses the production of key pro-inflammatory cytokines, and mitigates the pathological hallmarks of arthritis, including pannus formation, cartilage damage, and bone erosion.[5][7] The data presented in this guide provide a strong rationale for the continued investigation of this compound and other TREM-2 inhibitors as a novel therapeutic approach for rheumatoid arthritis and other inflammatory joint diseases. Further studies are warranted to explore the long-term efficacy and safety of this promising therapeutic agent.

References

- 1. Loss of function of FAM177A1, a Golgi complex localized protein, causes a novel neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fam177a1.org [fam177a1.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. fam177a1.org [fam177a1.org]

- 5. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Histopathological analyses of murine menisci: implications for joint aging and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recommendations For a Standardized Approach to Histopathologic Evaluation of Synovial Membrane in Murine Models of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Foundational Research on TREM-2 Inhibitory Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triggering Receptor Expressed on myeloid cells 2 (TREM-2) is a critical regulator of microglial function, implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. As a key player in phagocytosis, inflammation, and cell survival, TREM-2 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the foundational research on TREM-2 inhibitory peptides, focusing on their mechanism of action, the experimental protocols for their characterization, and the underlying signaling pathways. While specific quantitative data for a single, publicly disclosed inhibitory peptide remains limited, this document consolidates the available information and presents representative data and detailed methodologies to guide further research and development in this area.

Introduction to TREM-2 and its Signaling Pathway

TREM-2 is a type I transmembrane receptor expressed on the surface of microglia, the resident immune cells of the central nervous system.[1] It plays a pivotal role in maintaining brain homeostasis by mediating the clearance of apoptotic neurons and amyloid-beta (Aβ) plaques.[2][3] Loss-of-function mutations in the TREM-2 gene are associated with an increased risk of developing neurodegenerative diseases, highlighting its protective role.[1]

TREM-2 forms a receptor complex with the signaling adaptor protein DNAX-activating protein of 12 kDa (DAP12).[4][5] Upon ligand binding, TREM-2 undergoes a conformational change that leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on DAP12. This phosphorylation event recruits and activates spleen tyrosine kinase (Syk).[6][7] Activated Syk initiates a downstream signaling cascade involving the activation of phosphoinositide 3-kinase (PI3K) and subsequent pathways that regulate crucial microglial functions such as phagocytosis, proliferation, and inflammatory responses.[6][7]

The TREM-2 Signaling Cascade

The signaling pathway initiated by TREM-2 activation is crucial for a range of microglial functions. The diagram below illustrates the key steps in this cascade.

Rationale for TREM-2 Inhibitory Peptides

While TREM-2 activation is generally considered neuroprotective, there are pathological contexts where its inhibition may be beneficial. For instance, in certain inflammatory conditions like arthritis, TREM-2 expressing macrophages can contribute to tissue damage.[1][8] Inhibiting TREM-2 could therefore represent a therapeutic strategy to dampen excessive myeloid cell activation.

One innovative approach to TREM-2 inhibition is the use of rationally designed peptides. The Signaling Chain Homooligomerization (SCHOOL) model proposes that short peptides derived from the transmembrane domains of receptor complexes can act as ligand-independent inhibitors by disrupting receptor-adaptor interactions.[1][9]

The IA9 Peptide: A Case Study

A notable example of a TREM-2 inhibitory peptide is this compound.[9][10] This nonapeptide, with the sequence H-IFLIKILAA-OH, was rationally designed to interfere with the interaction between TREM-2 and its signaling partner DAP12.[1][9] By competing for binding within the transmembrane space, this compound is thought to prevent the signal transduction that follows ligand binding, thereby inhibiting downstream microglial activation.[9]

Quantitative Data on TREM-2 Inhibitory Peptides

A critical aspect of characterizing any inhibitor is the quantitative assessment of its potency and efficacy. This includes determining its binding affinity for the target and its functional effect in cellular assays. While comprehensive, publicly available quantitative data for a single TREM-2 inhibitory peptide like this compound is scarce, this section presents the types of data that are essential for such an evaluation.

Note: The following tables contain representative data to illustrate the expected quantitative profile of a TREM-2 inhibitory peptide.

Table 1: Representative Binding Affinity Data

Binding affinity assays, such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST), are used to measure the direct interaction between the inhibitory peptide and its target.

| Peptide | Target | Assay Type | Binding Affinity (KD) |

| Peptide X | TREM-2/DAP12 complex | SPR | 15 µM |

| Peptide Y | TREM-2/DAP12 complex | MST | 25 µM |

| Scrambled Control | TREM-2/DAP12 complex | SPR | > 200 µM |

Table 2: Representative Cellular Activity Data

Cellular assays are crucial to determine the functional consequences of target engagement. This includes measuring the inhibition of downstream signaling (e.g., Syk phosphorylation) and cellular functions (e.g., phagocytosis). A reporter gene assay, such as the one described for an this compound analogue that showed a 50% reduction in TREM-2 activity, is a valuable tool for initial screening.[11]

| Peptide | Assay Type | Cell Line | Endpoint Measured | IC50 |

| Peptide X | Syk Phosphorylation (ELISA) | Human Microglia | p-Syk levels | 10 µM |

| Peptide X | Phagocytosis Assay | Murine Microglia | Uptake of fluorescent beads | 12 µM |

| This compound-G (analogue) | NFAT-eGFP Reporter Assay | HEK293T | eGFP expression | ~30 µM (estimated from 50% inhibition)[11] |

| Scrambled Control | Syk Phosphorylation (ELISA) | Human Microglia | p-Syk levels | > 100 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to synthesize and characterize TREM-2 inhibitory peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide (e.g., this compound)

The synthesis of hydrophobic peptides like this compound (H-IFLIKILAA-OH) can be challenging due to aggregation during synthesis. The following protocol is an optimized approach using Fmoc chemistry.[11][12]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate tube, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence (Ala, Leu, Ile, Lys(Boc), Ile, Leu, Phe, Ile). For hydrophobic sequences, extend coupling times to 2-4 hours and consider double coupling for difficult residues.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with gentle shaking.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the peptide pellet under vacuum.

-

Due to the hydrophobicity, purification by standard reverse-phase HPLC can be difficult.[12] Consider dissolving the peptide in a minimal amount of DMSO or hexafluoroisopropanol (HFIP) before injection onto a C4 or C8 column with a water/acetonitrile gradient containing 0.1% TFA.[11]

-

Syk Phosphorylation Assay (ELISA)

This protocol describes a cell-based ELISA to quantify the inhibition of TREM-2-mediated Syk phosphorylation.[6][9]

Materials:

-

Human microglial cell line (e.g., HMC3)

-

Poly-D-lysine coated 96-well plates

-

TREM-2 agonist (e.g., anti-TREM-2 antibody or a known ligand)

-

TREM-2 inhibitory peptide and controls

-

Cell lysis buffer

-

Phospho-Syk (Tyr525/526) ELISA kit

Protocol:

-

Cell Seeding: Plate human microglia in a 96-well plate at a density of 20,000 cells/well and culture for 24-48 hours.

-

Peptide Treatment: Pre-incubate the cells with various concentrations of the TREM-2 inhibitory peptide (or scrambled control) for 1 hour at 37°C.

-

TREM-2 Activation: Stimulate the cells with a TREM-2 agonist (e.g., 10 µg/mL anti-TREM-2 antibody) for 10 minutes at 37°C. Include an unstimulated control.

-

Cell Lysis: Aspirate the media and lyse the cells according to the ELISA kit manufacturer's instructions.

-

ELISA Procedure:

-

Transfer the cell lysates to the ELISA plate pre-coated with a Syk capture antibody.

-

Incubate, wash, and then add the detection antibody specific for phosphorylated Syk (p-Syk Tyr525/526).

-

Add a secondary HRP-conjugated antibody.

-

Add the substrate and stop the reaction.

-

-

Data Analysis: Read the absorbance at 450 nm. Normalize the p-Syk signal to total protein concentration or a total Syk ELISA. Calculate the percent inhibition for each peptide concentration and determine the IC50 value.

Microglial Phagocytosis Assay

This protocol measures the ability of a TREM-2 inhibitory peptide to block the phagocytosis of fluorescently labeled particles by microglia.[2]

Materials:

-

Murine or human microglial cells

-

Poly-D-lysine coated 24-well plates with glass coverslips

-

Fluorescent latex beads (1 µm) or fluorescently labeled Aβ42 oligomers

-

TREM-2 inhibitory peptide and controls

-

Fixative: 4% paraformaldehyde (PFA)

-

Staining: DAPI for nuclei

Protocol:

-

Cell Seeding: Plate microglia onto coverslips in a 24-well plate and allow them to adhere and recover for 24 hours.

-

Peptide Treatment: Pre-incubate the cells with the inhibitory peptide or controls for 1 hour at 37°C.

-

Phagocytosis Induction:

-

Replace the media with fresh media containing fluorescent latex beads (e.g., at a 1:10 cell-to-bead ratio) or aggregated fluorescent Aβ42 (e.g., 500 nM).

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Washing and Fixation:

-

Aspirate the media and wash the cells thoroughly with ice-cold PBS 3-5 times to remove non-internalized beads/Aβ.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

-

Staining and Imaging:

-

Wash the cells with PBS and mount the coverslips onto slides using a mounting medium containing DAPI.

-

Image the cells using a fluorescence microscope.

-

-

Quantification:

-

Count the number of internalized fluorescent particles per cell for at least 50-100 cells per condition.

-

Alternatively, calculate the phagocytic index: (% of phagocytosing cells) x (average number of particles per cell).

-

Determine the percent inhibition of phagocytosis by the peptide compared to the untreated control.

-

Experimental and logical Workflow

The development and characterization of a TREM-2 inhibitory peptide follows a logical progression from initial design to functional validation.

Conclusion

TREM-2 inhibitory peptides represent a novel modality for modulating microglial function. While the field is still in its early stages, the foundational research, particularly on the rationally designed peptide this compound, provides a strong basis for further investigation. This technical guide has outlined the core principles of TREM-2 signaling, the mechanism of peptide-based inhibition, and detailed protocols for the synthesis and functional characterization of these molecules. The generation of robust quantitative data, as exemplified in the representative tables, will be critical for advancing these promising therapeutic candidates from the laboratory to the clinic.

References

- 1. Microglia Demonstrate Age-Dependent Interaction with Beta-amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11124567B2 - Anti-TREM2 antibodies and methods of use thereof - Google Patents [patents.google.com]

- 4. TREM2/DAP12 Complex Regulates Inflammatory Responses in Microglia via the JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Active Ingredients Targeted TREM2 by SPR Biosensor-UPLC/MS Recognition System, and Investigating the Mechanism of Anti-Neuroinflammatory Activity on the Lignin-Amides from Datura metel Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2018015573A3 - Trem2 cleavage modulators and uses thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. WO2024160736A1 - Human anti-trem2 antibody for treating neurodegenerative disorders - Google Patents [patents.google.com]

- 11. kvinzo.com [kvinzo.com]

- 12. Inhibition of TREM-2 Markedly Suppresses Joint Inflammation and Damage in Experimental Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesizing the TREM-2 Inhibitor IA9 Peptide: An Application Guide for Researchers

For Immediate Release